methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate
Overview
Description
Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate is an organic compound with the molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol . This compound is characterized by the presence of a benzotriazole moiety attached to a methyl benzoate structure. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial processes .
Mechanism of Action
Target of Action
Related compounds have been reported to interact with acetylcholinesterase (ache) . The role of AChE is to break down acetylcholine, a key neurotransmitter in the brain, into choline and acetate .
Mode of Action
It is suggested that similar compounds inhibit ache by establishing a bond on both sides of the active site, which contributes to the inhibitory effects .
Biochemical Pathways
Related compounds have been reported to affect the cholinergic pathway by inhibiting ache .
Result of Action
Related compounds have been reported to inhibit ache, which could potentially lead to an increase in acetylcholine levels .
Action Environment
It is known that factors such as temperature can influence the degradation of related compounds .
Preparation Methods
The synthesis of methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 1H-1,2,3-benzotriazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate can be compared with other benzotriazole derivatives such as:
1-Methyl-1H-1,2,3-benzotriazol-4-amine: This compound shares the benzotriazole core but differs in its substitution pattern, leading to distinct chemical and biological properties.
(1H-1,2,3-Benzotriazol-1-yl)methyl benzoate: Similar in structure but lacks the methyl group on the benzoate moiety, affecting its reactivity and applications.
The unique combination of the benzotriazole and methyl benzoate structures in this compound imparts specific physicochemical properties that make it valuable for various applications in research and industry .
Properties
IUPAC Name |
methyl 4-(benzotriazol-1-ylmethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-15(19)12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)16-17-18/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLJIOGNIIZZOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331353 | |
Record name | methyl 4-(benzotriazol-1-ylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729131 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
345953-58-4 | |
Record name | methyl 4-(benzotriazol-1-ylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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